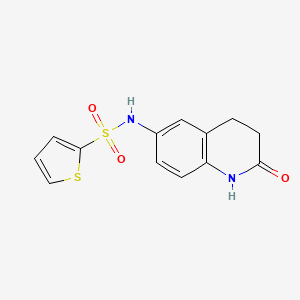

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

Description

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a heterocyclic compound featuring a tetrahydroquinoline core substituted at the 6-position with a thiophene-2-sulfonamide moiety.

Properties

IUPAC Name |

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S2/c16-12-6-3-9-8-10(4-5-11(9)14-12)15-20(17,18)13-2-1-7-19-13/h1-2,4-5,7-8,15H,3,6H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSAHIHHWFUFAJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the quinoline moiety to its corresponding tetrahydroquinoline derivative.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted sulfonamides, which can further be utilized in various applications .

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide exhibits significant antimicrobial properties. Initial screenings have shown efficacy against various bacterial strains, suggesting potential applications in treating bacterial infections .

Anticancer Properties

The compound has demonstrated promising anticancer activities in vitro. Studies have focused on its ability to inhibit the proliferation of cancer cells through mechanisms such as inducing apoptosis and inhibiting tubulin polymerization. For instance, derivatives of similar compounds have shown IC50 values in the nanomolar range against human cancer cell lines . The incorporation of the tetrahydroquinoline structure may enhance these effects by interacting with specific molecular targets involved in cancer progression.

Neuroprotective Effects

The neuropharmacological effects attributed to the tetrahydroquinoline core suggest that this compound may offer neuroprotective benefits. Preliminary studies indicate potential mechanisms involving the reduction of oxidative stress in neuronal cells . This aspect opens avenues for research into treatments for neurodegenerative diseases.

Synthetic Pathways

The synthesis of this compound typically involves several key steps:

- Formation of Tetrahydroquinoline Core : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of Thiophene Ring : Various methods can be employed to incorporate the thiophene moiety into the structure.

- Sulfonamide Functionalization : The final step usually involves the introduction of the sulfonamide group, which is crucial for enhancing biological activity.

Potential Therapeutic Applications

Given its diverse biological activities, this compound could find applications in:

- Infectious Disease Treatment : As an antimicrobial agent targeting bacterial infections.

- Cancer Therapy : As a lead compound for developing anticancer drugs targeting specific pathways involved in tumor growth.

- Neuroprotection : As a potential therapeutic agent for neurodegenerative conditions.

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds with related structures:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| Derivative A | Anticancer (A549) | 0.054 µM | |

| Derivative B | Antimicrobial (various strains) | Not specified | |

| Derivative C | Neuroprotective effects | Not specified |

These findings underscore the importance of further exploration into the pharmacological profiles of this compound and its derivatives.

Mechanism of Action

The mechanism of action of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, thereby modulating various biochemical pathways. The compound’s structure allows it to bind to the active sites of these enzymes, leading to the inhibition of their activity .

Comparison with Similar Compounds

Structural Analogs with Variations in the Tetrahydroquinoline Substituents

Several analogs modify the substituents at the 1-position of the tetrahydroquinoline core, altering physicochemical and pharmacological properties:

Key Observations :

- Polar substituents (e.g., dimethylaminoethyl in compound 26 ) improve aqueous solubility, critical for bioavailability.

- Hybrid scaffolds (e.g., ) combine tetrahydroquinoline with isoquinoline moieties, broadening target specificity.

Core Heterocycle Variations

Replacing the tetrahydroquinoline core with isoquinoline or quinoxaline alters electronic properties and binding interactions:

Key Observations :

- Tetrahydroisoquinoline derivatives (e.g., ) exhibit enhanced metabolic stability due to reduced ring strain compared to tetrahydroquinoline.

- Quinoxaline-thiophene hybrids (e.g., ) prioritize planar geometries for π-π stacking in crystal lattices, relevant to material science applications.

Functional Group Variations

The sulfonamide group in the target compound is replaced by carboximidamide or acetamide in analogs:

Key Observations :

- Carboximidamide groups (e.g., ) may enhance binding to metal ions in enzyme active sites.

- Acetamide derivatives (e.g., ) prioritize hydrogen-bond acceptor capacity over sulfonamide’s donor-acceptor duality.

Research Findings and Trends

- Structure-Activity Relationship (SAR): 1-Position substituents dictate pharmacokinetics: Bulky groups (e.g., benzyl ) improve CNS penetration, whereas polar amines (e.g., dimethylaminoethyl ) enhance renal clearance. Sulfonamide vs. Carboximidamide: Sulfonamides exhibit stronger acidity (pKa ~1–2), favoring ionic interactions in enzymatic pockets .

- Synthesis Challenges : Low yields (e.g., 6% for compound 30 ) highlight steric hindrance in coupling reactions with bulky amines.

Biological Activity

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure that combines a tetrahydroquinoline core with a thiophene ring and a sulfonamide group. Its molecular formula is C16H18N2O3S2, with a molecular weight of approximately 350.5 g/mol. This unique combination of functional groups is believed to contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in key metabolic pathways. For example, it has been shown to modulate phosphodiesterase activity, leading to increased levels of cyclic adenosine monophosphate (cAMP), which can affect numerous physiological processes.

- Receptor Binding : It may also bind to various receptors, potentially influencing signal transduction pathways that are critical in disease states.

Biological Activities

Research has demonstrated several significant biological activities associated with this compound:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Antimicrobial Properties : The compound has shown promising results in inhibiting bacterial growth. The presence of the sulfonamide group is particularly notable for its historical use in antibacterial agents.

- Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | DU-145 | 12.5 | |

| Anticancer | HeLa | 10.0 | |

| Antimicrobial | Staphylococcus aureus | 8.0 | |

| Anti-inflammatory | RAW 264.7 cells | Not specified |

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction between thiophene derivatives and tetrahydroquinoline precursors under specific conditions to yield the desired product with high purity.

Potential Derivatives

Further research into derivative compounds may enhance the efficacy or selectivity against specific biological targets. The unique structural features of the compound allow for modifications that could lead to improved pharmacological profiles.

Q & A

Q. Table 1. Representative Synthetic Yields of Analogues

| Compound | Substituent | Yield (%) | Key Step | Ref. |

|---|---|---|---|---|

| 28 | Piperidine-ethyl | 68 | Reductive amination | |

| 30 | 1-Methylpyrrolidine-ethyl | 6 | Chiral SFC separation | |

| 31 | 8-Fluoro-dimethylamino | 69 | Nitro reduction |

Q. Table 2. Chiral Separation Parameters for Enantiomers

| Parameter | Value |

|---|---|

| Column | Chiralpak AD-H (3 cm × 15 cm) |

| Mobile phase | 50% IPA/CO₂ + 0.2% DEA |

| Flow rate | 50 mL/min |

| Enantiomer RT | 2.42 min (S), 3.30 min (R) |

| Purity (ee) | >99.86% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.